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Introduction
OKI-006 is a potent, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor.

It is the active metabolite of the prodrugs OKI-005 (designed for in vitro use) and OKI-179

(bocodepsin, designed for in vivo use).[1][2] By selectively inhibiting class I HDACs (HDAC1, 2,

and 3), OKI-006 modulates the acetylation of histones and other proteins, leading to changes

in gene expression.[3][4] This epigenetic modulation has shown promise in oncology, not only

through direct anti-tumor effects but also by enhancing the efficacy of immunotherapy.[1][5]

These application notes provide a summary of the preclinical and clinical data on the use of

OKI-006's prodrug, OKI-179, in combination with immunotherapy, along with detailed protocols

for key experiments.

Mechanism of Action: Synergy with Immunotherapy
HDAC inhibitors, including OKI-006, are thought to potentiate immunotherapy through several

mechanisms that collectively enhance the anti-tumor immune response.[1] These include:

Increased Tumor Cell Immunogenicity: Upregulation of MHC class I and II expression on

tumor cells, making them more visible to the immune system.[1]

Modulation of the Tumor Microenvironment (TME):
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Promoting the polarization of macrophages towards a pro-inflammatory M1 phenotype.[6]

Reducing the number and suppressive function of regulatory T cells (Tregs).[5][6]

Direct Effects on T Cells:

Transiently increasing histone acetylation in T cells.[5]

Enhancing the activation and cytokine production of effector T cells.[5]

Activating the Wnt/β-catenin signaling pathway, which can enhance the anti-tumor activity

of T cells.[6]

Preclinical Data
In Vivo Studies
Preclinical studies have demonstrated the synergistic anti-tumor activity of OKI-179 in

combination with anti-PD-1 checkpoint inhibitors.

Table 1: Summary of In Vivo Efficacy of OKI-179 and Anti-PD-1 Combination Therapy
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Tumor Model Treatment Groups Key Findings Reference

MC38 Colorectal

Cancer (C57BL/6

mice)

1. Vehicle

Median survival data

not provided, but

vehicle group showed

the poorest survival.

[5]

2. OKI-179 (60 mg/kg,

oral, daily)

Not statistically

significant

improvement in

survival compared to

vehicle.

[5]

3. αPD-1 (250 µg, IP,

3x/week)

Not statistically

significant

improvement in

survival compared to

vehicle.

[5]

4. OKI-179

(continuous) + αPD-1

Not statistically

significant

improvement in

survival compared to

single agents.

[5]

5. OKI-179

(intermittent: 4 days

on/3 days off) + αPD-

1

Statistically significant

enhancement in

survival compared to

either OKI-179 alone

(p=0.0162) or αPD-1

alone (p=0.0137).

[5]

Humanized MDA-MB-

231 Breast Cancer

Xenograft

1. Vehicle - [1]

2. OKI-179 - [1]

3. Nivolumab (anti-

PD-1)
- [1]
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4. OKI-179 +

Nivolumab

Improved tumor

growth inhibition and

increased T-cell

activation in the tumor

microenvironment

compared to single

agents.

[1]

In Vitro Studies
In vitro studies using the active compound's prodrug, OKI-005, have elucidated its direct effects

on immune cells.

Table 2: Summary of In Vitro Effects of OKI-005 on Human T Cells

Assay Cell Type Treatment Key Findings Reference

Histone

Acetylation

Healthy Donor

PBMCs

1 µM OKI-005 for

24 hours

Robust increase

in acetylated

histone H3 on

lysine 27 (Ac-

H3K27) in CD3+

T cells.

[5][7]

Cytokine

Production

Healthy Donor

PBMCs

stimulated with

PMA/Ionomycin

1 µM OKI-005

(continuous

exposure)

Suppression of

IL-2, TNFα, and

IFNγ production

in T cells. This

effect was

reversible upon

removal of the

inhibitor.

[5]

Regulatory T

cells (Tregs)

Healthy Donor

PBMCs

OKI-005 (≥250

nM) for 24 hours

~50% reduction

in FOXP3

expression

among CD4+ T

cells.

[5]
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Clinical Data
A first-in-human Phase 1 clinical trial (NCT03931681) has evaluated the safety,

pharmacokinetics, and pharmacodynamics of OKI-179 (bocodepsin) in patients with advanced

solid tumors.[3]

Table 3: Summary of Phase 1 Clinical Trial of OKI-179 (NCT03931681)

Parameter Findings Reference

Dosing Schedules

Intermittent (4 days on/3 days

off; 5 days on/2 days off) and

continuous daily dosing.

[3]

Maximum Tolerated Dose

(MTD)

450 mg with 4 days on/3 days

off schedule; 200 mg with

continuous dosing.

[3]

Recommended Phase 2 Dose

(RP2D)

300 mg daily on a 4 days on/3

days off schedule with

prophylactic antiemetics.

[8]

Common Adverse Events
Nausea, fatigue,

thrombocytopenia.
[3]

Pharmacodynamics

Dose-dependent increase in

H3K27 acetylation in

circulating T cells, temporally

associated with OKI-006

plasma concentrations.

[8]

Clinical Activity

Prolonged stable disease

observed in some heavily

pretreated patients, including

those with platinum-resistant

ovarian cancer.

[3]

A Phase 1b/2 clinical trial (NCT05340621) is currently evaluating OKI-179 in combination with

the MEK inhibitor binimetinib in patients with RAS-pathway mutated solid tumors, including
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NRAS-mutated melanoma previously treated with immunotherapy.[3][9] In this study, an overall

response rate of 38% was observed in patients with metastatic NRAS-mutated melanoma.[3]

Experimental Protocols
In Vivo Murine Colorectal Cancer Model
Objective: To evaluate the in vivo efficacy of OKI-179 in combination with an anti-PD-1 antibody

in a syngeneic mouse model of colorectal cancer.

Materials:

Mice: Female C57BL/6J mice.[5]

Tumor Cells: MC38 colorectal cancer cells.[5]

Reagents:

OKI-179.[5]

Vehicle control (e.g., citrate buffer).[5]

Anti-mouse PD-1 antibody (e.g., clone RMP1-14).[4][5]

Isotype control antibody.

Matrigel.[5]

HBSS.[5]

Equipment:

Calipers.

Syringes and needles for subcutaneous and intraperitoneal injections.

Procedure:

Tumor Cell Implantation:
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Harvest MC38 cells and resuspend in a 1:1 mixture of HBSS and Matrigel.

Subcutaneously inject 1 x 10^6 MC38 cells in a volume of 0.1 mL into the right flank of

each mouse.[5]

Tumor Growth Monitoring:

Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.

Calculate tumor volume using the formula: V = (length × width²) × 0.52.[1]

Randomization and Treatment:

When tumors reach an average size of approximately 100 mm³, randomize mice into

treatment groups (n=12 mice/group).[4][5]

Group 1 (Vehicle): Administer vehicle orally, daily.[5]

Group 2 (OKI-179 alone): Administer OKI-179 at 60 mg/kg orally, daily.[5]

Group 3 (αPD-1 alone): Administer anti-PD-1 antibody at 250 µg per mouse via

intraperitoneal (IP) injection, three times a week.[5]

Group 4 (Combination - Continuous): Administer OKI-179 (60 mg/kg, oral, daily) and anti-

PD-1 antibody (250 µg, IP, 3x/week).[5]

Group 5 (Combination - Intermittent): Administer OKI-179 (60 mg/kg, oral) on a 4-days-

on/3-days-off schedule and anti-PD-1 antibody (250 µg, IP, 3x/week).[5]

Endpoint:

Continue treatment for a specified duration (e.g., 30 days).[5]

Monitor mice for survival.

Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or if ulceration

occurs, in accordance with IACUC protocols.[4][5]
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In Vitro T-Cell Cytokine Production Assay
Objective: To assess the effect of OKI-005 on cytokine production by human T cells.

Materials:

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

Reagents:

OKI-005.[5]

DMSO (vehicle control).[5]

PMA (Phorbol 12-myristate 13-acetate).[5]

Ionomycin.[5]

Brefeldin A (protein transport inhibitor).

RPMI-1640 complete medium.

Ficoll-Paque for PBMC isolation.

Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-IFNγ, anti-TNFα,

anti-IL-2).

Fixation/Permeabilization buffers for intracellular staining.

Equipment:

96-well cell culture plates.

Centrifuge.

37°C, 5% CO2 incubator.

Flow cytometer.
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Procedure:

Cell Preparation:

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient

centrifugation.

Wash and resuspend PBMCs in complete RPMI-1640 medium.

Cell Culture and Treatment:

Plate PBMCs in a 96-well plate.

Treat cells with 1 µM OKI-005 or DMSO (vehicle control) for a specified duration (e.g., 18

hours).[5][10]

T-Cell Stimulation:

During the treatment period, stimulate the T cells with PMA (e.g., 50 ng/mL) and

Ionomycin (e.g., 1 µg/mL).[5]

Add Brefeldin A for the final 4-6 hours of culture to allow for intracellular cytokine

accumulation.

Flow Cytometry Staining:

Harvest the cells and wash with PBS.

Perform surface staining with antibodies against CD3, CD4, and CD8.

Fix and permeabilize the cells according to the manufacturer's protocol.

Perform intracellular staining with antibodies against IFNγ, TNFα, and IL-2.

Data Acquisition and Analysis:

Acquire data on a flow cytometer.

Gate on CD3+ T cells, and then further on CD4+ and CD8+ subsets.
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Analyze the percentage of cells producing each cytokine in the OKI-005-treated group

compared to the DMSO control.[5]

Visualizations

Proposed Mechanism of OKI-006 Synergy with Anti-PD-1 Therapy
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Caption: Mechanism of OKI-006 and anti-PD-1 synergy.
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In Vivo Efficacy Study Workflow

Study Setup

Treatment Phase (30 days)

Endpoint Analysis
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Caption: Workflow for in vivo combination therapy studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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